4-amino-N-(2-ethoxyphenyl)-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
The compound “4-amino-N-(2-ethoxyphenyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups including an amine (-NH2), an ethoxy group (-OCH2CH3), a thioxo group (=S), a tolyl group (a methyl-substituted phenyl group), and a carboxamide group (-CONH2). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. These groups can engage in a variety of intermolecular interactions, such as hydrogen bonding (from the amine and carboxamide groups), dipole-dipole interactions, and London dispersion forces. The presence of the aromatic rings (from the phenyl and tolyl groups) could also contribute to the compound’s stability and shape through pi-pi stacking interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar functional groups like the amine and carboxamide could increase the compound’s solubility in polar solvents, while the aromatic rings could increase its solubility in nonpolar solvents .Scientific Research Applications
Synthesis and Biological Activities
Microwave-assisted Synthesis and Biological Screening : Research has explored microwave-assisted synthesis of hybrid molecules containing thiazole and other heterocyclic structures, demonstrating their antimicrobial, antilipase, and antiurease activities. These findings suggest that thiazole derivatives can be potent candidates for developing new antimicrobial agents with specific enzyme inhibition properties (Başoğlu et al., 2013).
Antimicrobial Properties of Triazole Derivatives : The synthesis of triazole derivatives from reactions involving thiazole precursors has been shown to possess good to moderate antimicrobial activities against various microorganisms. This highlights the importance of thiazole and triazole moieties in the design of new antimicrobial agents (Bektaş et al., 2010).
Material Science and Chemistry
Ordered Polymer Synthesis : Studies on the direct polycondensation involving thiazole derivatives indicate the potential for creating ordered polymers with specific structural properties. This application is crucial for material science, where precise polymer structures can lead to novel materials with tailored properties (Yu et al., 1999).
Corrosion Inhibition : Thiazole derivatives have been investigated for their ability to inhibit the corrosion of mild steel in acidic environments. Such compounds offer a promising approach to protecting industrial materials from corrosive damage, showcasing the versatility of thiazole derivatives in applications beyond biological activity (Bentiss et al., 2009).
Future Directions
Properties
IUPAC Name |
4-amino-N-(2-ethoxyphenyl)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-3-24-15-7-5-4-6-14(15)21-18(23)16-17(20)22(19(25)26-16)13-10-8-12(2)9-11-13/h4-11H,3,20H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEHSQHPLWFQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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